[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.: 50479-11-3
VCID: VC20893706
InChI: InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1
SMILES: CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C24H26BrO2P
Molecular Weight: 457.3 g/mol

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

CAS No.: 50479-11-3

Cat. No.: VC20893706

Molecular Formula: C24H26BrO2P

Molecular Weight: 457.3 g/mol

* For research use only. Not for human or veterinary use.

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide - 50479-11-3

Specification

CAS No. 50479-11-3
Molecular Formula C24H26BrO2P
Molecular Weight 457.3 g/mol
IUPAC Name (4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide
Standard InChI InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1
Standard InChI Key JPZMNVPVVYVXAD-UHFFFAOYSA-M
SMILES CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Introduction

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is a versatile chemical compound used extensively in organic synthesis and medicinal chemistry. Its molecular formula is C24H26BrO2P, with a molecular weight of approximately 457.35 g/mol . This compound is characterized by a triphenylphosphonium group attached to a propyl chain that is further substituted with an ethoxycarbonyl group, making it a valuable reagent in various chemical reactions.

Synthesis

The synthesis of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide that possesses an ethoxycarbonyl group. This method allows for the efficient formation of the phosphonium salt, which can be further purified through recrystallization from suitable solvents.

Applications in Organic Synthesis

This compound is primarily utilized in synthetic organic chemistry for its ability to form alkenes via the Wittig reaction. The triphenylphosphonium group acts as a ylide precursor, readily undergoing deprotonation to generate a nucleophilic species that reacts with carbonyl compounds to form the desired alkene product.

Key Applications:

  • Wittig Reaction: Used in forming carbon-carbon double bonds, essential for synthesizing complex molecules.

  • Asymmetric Synthesis: Utilized in the synthesis of ezetimibe, a medication for lowering cholesterol.

  • Spirocyclic GPR119 Agonists: Involved in the synthesis of molecules that activate specific G protein-coupled receptors.

Research Findings and Potential Applications

Recent research highlights the potential of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide in various fields beyond organic synthesis:

  • Antimicrobial Activity: Phosphonium compounds, including this one, show promise in antimicrobial applications.

  • Pharmaceutical Development: Used in the synthesis of biologically active compounds, aiding in drug discovery and development .

  • Material Science: Finds applications in the development of advanced materials like polymers and nanomaterials .

Safety and Handling

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is classified with hazard statements indicating it may cause skin irritation and serious eye irritation (GHS hazard codes H315, H319). Proper safety precautions should be taken when handling this reagent.

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